N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-benzyl-4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-28-19-8-10-20(11-9-19)29(25,26)23(16-18-6-4-3-5-7-18)17-21(24)22-12-14-27-15-13-22/h3-11H,2,12-17H2,1H3 |
InChI Key |
JMDUCBCUHDQSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethoxybenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared by chlorosulfonation of 4-ethoxybenzene.
Procedure :
- Chlorosulfonation : 4-Ethoxybenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane (DCM), yielding 4-ethoxybenzenesulfonyl chloride.
- Quenching and Isolation : The reaction mixture is quenched with ice water, and the sulfonyl chloride is extracted using DCM, followed by solvent evaporation under reduced pressure.
Key Considerations :
- Excess chlorosulfonic acid ensures complete conversion.
- Temperature control prevents sulfonic acid byproduct formation.
Formation of N-Benzyl-4-Ethoxybenzenesulfonamide
The sulfonyl chloride reacts with benzylamine to install the N-benzyl group.
Procedure :
- Reaction Setup : 4-Ethoxybenzenesulfonyl chloride (1 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Benzylamine (1.2 eq) and triethylamine (TEA, 1.5 eq) are added dropwise at 0°C.
- Stirring and Workup : The mixture stirs for 12 hours at room temperature. Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane = 1:3).
Characterization Data :
- Yield : ~85% (theoretical).
- Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, aromatic), 7.35–7.28 (m, 5H, benzyl), 6.98 (d, 2H, aromatic), 4.45 (s, 2H, CH₂Ph), 4.07 (q, 2H, OCH₂CH₃), 1.42 (t, 3H, OCH₂CH₃).
- IR (cm⁻¹) : 1345 (S=O asym), 1162 (S=O sym).
Alkylation with Chloroacetyl Chloride
The secondary sulfonamide undergoes alkylation to introduce a reactive chloroacetyl group.
Procedure :
- Deprotonation : N-Benzyl-4-ethoxybenzenesulfonamide (1 eq) is dissolved in dry THF. Sodium hydride (NaH, 1.2 eq) is added at 0°C to deprotonate the sulfonamide nitrogen.
- Alkylation : Chloroacetyl chloride (1.1 eq) is added dropwise, and the reaction stirs for 6 hours at room temperature. The product, N-benzyl-N-(2-chloroacetyl)-4-ethoxybenzenesulfonamide, is isolated via filtration and recrystallization from ethanol.
Optimization Notes :
- Excess NaH prevents incomplete deprotonation.
- Anhydrous conditions are critical to avoid hydrolysis of chloroacetyl chloride.
Morpholine Substitution via Nucleophilic Displacement
The chloro group is displaced by morpholine to form the final side chain.
Procedure :
- Reaction Setup : N-Benzyl-N-(2-chloroacetyl)-4-ethoxybenzenesulfonamide (1 eq) and morpholine (2 eq) are refluxed in acetonitrile with potassium carbonate (K₂CO₃, 2 eq) for 24 hours.
- Workup : The mixture is filtered, concentrated, and purified via column chromatography (eluent: methanol/DCM = 1:10).
Characterization Data :
- Yield : ~78% (theoretical).
- Mass Spec (ESI+) : m/z 419.5 [M+H]⁺.
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 135.2–114.7 (aromatic carbons), 66.5 (morpholine OCH₂), 53.1 (NCH₂), 46.8 (CH₂Ph).
Alternative Synthetic Routes and Methodological Variations
One-Pot Sulfonylation-Alkylation Approach
To reduce purification steps, the sulfonylation and alkylation may be combined:
Use of Bromoacetyl Bromide for Enhanced Reactivity
Replacing chloroacetyl chloride with bromoacetyl bromide accelerates the displacement step due to bromine’s superior leaving-group ability:
Solid-Phase Synthesis for High-Throughput Production
Adapting patented combinatorial chemistry techniques:
- Resin-Bound Sulfonamide : The sulfonamide is anchored to Wang resin, enabling iterative alkylation and displacement steps.
- Cleavage : Trifluoroacetic acid (TFA) releases the final product from the resin.
- Advantage : Facilitates parallel synthesis of analogs for structure-activity relationship (SAR) studies.
Critical Challenges and Optimization Strategies
Regioselectivity in Alkylation
The sulfonamide nitrogen’s low nucleophilicity risks incomplete alkylation. Mitigation strategies include:
Purification of Hydrophilic Intermediates
The morpholine-containing product’s polarity complicates isolation. Solutions:
- Counterion Exchange : Converting the free base to a hydrochloride salt improves crystallinity.
- Hydrophobic Interaction Chromatography : Using C18 columns with acetonitrile/water gradients.
Scalability and Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and benzenesulfonamide moiety are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several sulfonamide derivatives reported in the literature. Key comparisons include:
Key Observations :
Substituent Influence on Yield : Piperazine- or morpholine-containing derivatives (e.g., compound 5m in ) exhibit lower yields (44%) compared to quinazoline hybrids (88% in ), likely due to steric hindrance or synthetic complexity.
Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions. Quinazoline derivatives (e.g., 278–280°C ) display higher thermal stability than simple sulfonamides, attributed to π-π stacking and hydrogen bonding.
Bioactivity Potential: Morpholine and piperazine moieties enhance solubility and membrane permeability, as seen in anti-inflammatory adamantane esters (e.g., 2p, 2q in ), suggesting similar advantages for the target compound.
Functional Group Comparisons
- Sulfonamide Core : All compounds share a benzenesulfonamide backbone, critical for hydrogen bonding with biological targets (e.g., carbonic anhydrase active sites ).
- Morpholine vs. Piperazine : Morpholine derivatives (e.g., ) may exhibit better metabolic stability than piperazine analogs due to reduced basicity of the morpholine nitrogen.
Spectroscopic and Analytical Data
Biological Activity
N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a morpholine ring, which is known for enhancing the solubility and bioavailability of pharmaceutical agents.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzenesulfonamide derivatives with morpholine and ethylating agents. The synthetic pathway can be summarized as follows:
- Formation of the Morpholine Derivative: Morpholine is reacted with an appropriate alkylating agent to introduce the ethoxy group.
- Coupling Reaction: The morpholine derivative is then coupled with a benzyl sulfonamide to form the final product.
Anticancer Properties
Recent studies have evaluated the anticancer activity of compounds similar to this compound. For example:
- Cell Line Studies: Compounds with similar structures have been tested on various cancer cell lines such as HeLa, HCT116, and MCF7. Notably, certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 6 to 7 µM against HeLa cells, while showing reduced toxicity towards non-cancerous cell lines (IC50: 18–20 µM) .
The proposed mechanism of action for this compound includes:
- Induction of Apoptosis: Similar compounds have been observed to induce apoptosis in cancer cells by increasing early apoptotic populations and activating caspases .
- Cell Cycle Arrest: The compound may cause cell cycle arrest at the sub-G1 phase, leading to reduced proliferation rates in cancerous cells .
Study 1: Anticancer Activity in HeLa Cells
A study focused on a series of benzenesulfonamide derivatives reported that compounds with a morpholine moiety significantly inhibited cell growth in HeLa cells. The most active compounds were shown to induce apoptosis effectively, suggesting that this compound could exhibit similar properties .
Study 2: Metabolic Stability
In vitro metabolic stability studies indicated that certain derivatives underwent first-phase oxidation reactions in human liver microsomes, suggesting potential metabolic pathways for this compound. The half-life (t½) values ranged from 9.1 to 20.3 minutes, indicating moderate stability .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing N-benzyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide?
Methodological Answer:
- Stepwise Functionalization : Begin with sulfonamide core synthesis via condensation of 4-ethoxybenzenesulfonyl chloride with benzylamine. Introduce the morpholinone moiety through nucleophilic substitution or coupling reactions. For example, react the intermediate with 2-chloro-N-morpholinoacetamide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How to determine the crystal structure of this compound and validate its molecular conformation?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation from a DMF/ethanol mixture at 4°C.
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELX programs (SHELXL-2014 for refinement; SHELXS-97 for structure solution). Key parameters: Triclinic space group , unit cell dimensions . Validate using R-factors () and residual electron density maps .
Advanced: How to analyze the electronic properties (e.g., electrostatic potential, electron localization) of this compound?
Methodological Answer:
- Wavefunction Analysis : Use Multiwfn (version 3.8) to compute electron localization function (ELF) and molecular electrostatic potential (MEP). Input optimized geometry from DFT calculations (B3LYP/6-311+G(d,p) basis set).
- Visualization : Generate 3D maps to identify nucleophilic/electrophilic regions. Compare with experimental data (e.g., X-ray charge density) to validate computational models .
Advanced: How to design in vitro antiproliferative assays for this compound, and what controls are critical?
Methodological Answer:
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK-293) for selectivity assessment.
- Dose-Response : Test concentrations from 0.1–100 µM over 48–72 hours. Measure viability via MTT assay.
- Controls : Include positive controls (e.g., doxorubicin), vehicle controls (DMSO), and blank wells. Validate results with flow cytometry (apoptosis/necrosis assays) .
Advanced: How to resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal Assays : Cross-validate using ATP-based luminescence (CellTiter-Glo) and colony formation assays.
- Structural Analysis : Check for polymorphic forms via PXRD. If multiple crystal forms exist, correlate bioactivity with specific conformations (e.g., torsional angles of the morpholinone group) .
- Batch Variability : Analyze synthetic batches for impurities (HPLC-MS) and retest biological activity .
Advanced: What computational methods are suitable for predicting target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into potential targets (e.g., kinases, sulfotransferases). Set grid boxes around active sites (e.g., ATP-binding pocket).
- MD Simulations : Run 100 ns simulations (AMBER or GROMACS) to assess binding stability. Analyze RMSD, hydrogen bonding, and free energy (MM-PBSA) to identify key interactions .
Advanced: How to optimize reaction yields for scale-up synthesis while minimizing byproducts?
Methodological Answer:
- DoE Approach : Use a Design of Experiments (DoE) framework to optimize temperature, solvent (e.g., DMF vs. THF), and stoichiometry.
- Byproduct Mitigation : Monitor intermediates via LC-MS. Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents.
- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
